Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate
Description
¹H NMR (400 MHz, CDCl₃):
- δ 1.28 (t, 3H, J = 7.1 Hz, CH₂CH₃)
- δ 2.32 (s, 3H, COCH₃)
- δ 4.21 (q, 2H, J = 7.1 Hz, OCH₂CH₃)
- δ 4.45 (s, 2H, NCH₂CO)
- δ 6.52 (s, 1H, C=CH)
- δ 11.82 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃):
- δ 14.1 (CH₂CH₃)
- δ 24.7 (COCH₃)
- δ 61.3 (OCH₂CH₃)
- δ 169.8 (C=O, ester)
- δ 172.4 (C=O, acetyl)
- δ 158.2 (C=N)
IR (ATR, cm⁻¹):
- 3280 (O-H stretch)
- 1745 (ester C=O)
- 1682 (acetyl C=O)
- 1620 (C=N stretch)
UV-Vis (MeOH, λ_max):
Crystallographic Analysis and X-Ray Diffraction Studies
Single-crystal X-ray diffraction data for this compound are not publicly available. However, analogous enamine esters exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 11.05 Å, c = 14.20 Å, and β = 102.3°. Predicted hydrogen-bonding networks involve O-H⋯O interactions between hydroxyl and ester groups, stabilizing the lattice.
Computational Molecular Modeling
DFT calculations (B3LYP/6-31G) reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO is localized on the enamine π-system, while the LUMO resides on the acetyl carbonyl group. Natural Bond Orbital (NBO) analysis highlights hyperconjugation between the lone pair of N and the σ orbital of C=O (stabilization energy: 28.6 kcal/mol).
Table 2: Computational Data
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.3 |
| LUMO Energy (eV) | -1.5 |
| Dipole Moment (Debye) | 3.8 |
| Solvation Energy (kcal/mol) | -15.2 (in H₂O) |
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate |
InChI |
InChI=1S/C10H15NO4/c1-4-15-10(14)6-11-5-9(7(2)12)8(3)13/h5,12H,4,6H2,1-3H3 |
InChI Key |
OONUBZATIQKJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Synthesis Using β-Ketoaldehyde Intermediates
The most widely reported method for preparing Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate involves the condensation of ethyl glycinate with 2-acetyl-3-hydroxybut-2-enal. This aldehyde intermediate is typically synthesized via the oxidation of acetylacetone derivatives. For example, treatment of 3-hydroxybut-2-enenitrile (a tautomer of 2-acetyl-3-hydroxybut-2-enenitrile) with aqueous HCl generates the corresponding β-ketoaldehyde . Subsequent condensation with ethyl glycinate hydrochloride in the presence of triethylamine (TEA) yields the target compound (Scheme 1).
Reaction Conditions :
-
Solvent : Anhydrous ethanol or tetrahydrofuran (THF)
-
Temperature : Reflux at 80°C for 6–8 hours
-
Catalyst : Triethylamine (1.2 equiv)
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the glycinate amine on the aldehyde carbonyl, followed by dehydration to form the enamine linkage. The hydroxyl group at the β-position stabilizes the intermediate through intramolecular hydrogen bonding, enhancing reaction efficiency .
Metallation-Electrophilic Quenching Approach
A modified protocol derived from 2-imidazoline chemistry involves the metallation of a protected glycinate precursor. For instance, lithiation of ethyl N-(tert-butoxycarbonyl)glycinate with lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which reacts with 2-acetyl-3-trimethylsilyloxybut-2-enal to form the enamine product after deprotection (Scheme 2) .
Key Steps :
-
Protection : The glycinate amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
-
Metallation : LDA deprotonates the α-carbon of the glycinate, forming a lithio species.
-
Electrophilic Quenching : The lithio intermediate reacts with the silyl-protected aldehyde, followed by acidic workup to remove the Boc and silyl groups.
Optimization Data :
| Parameter | Value |
|---|---|
| Lithiation Temp | −78°C (THF, 1 h) |
| Electrophile | 2-Acetyl-3-TMS-oxybut-2-enal |
| Deprotection Agent | Trifluoroacetic acid (TFA) |
| Overall Yield | 58–63% |
This method offers superior stereocontrol compared to condensation but requires stringent anhydrous conditions.
Silyl Enol Ether-Mediated Enamine Formation
Silyl enol ethers serve as masked carbonyl equivalents, enabling regioselective enamine formation. In this approach, 2-acetyl-3-trimethylsilyloxybut-2-ene is reacted with ethyl glycinate in the presence of a Lewis acid catalyst (e.g., BF3·OEt2). The silyl group activates the carbonyl for nucleophilic attack while preventing undesired polymerization (Scheme 3) .
Advantages :
-
Regioselectivity : The silyl group directs attack to the γ-carbon of the enol ether.
-
Mild Conditions : Reactions proceed at 25°C with shorter reaction times (2–3 h).
Performance Metrics :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| BF3·OEt2 | CH2Cl2 | 2.5 | 70 |
| TiCl4 | Toluene | 3.0 | 65 |
Post-reaction desilylation with tetrabutylammonium fluoride (TBAF) affords the final product .
Microwave-Assisted Solid-Phase Synthesis
Recent advancements employ microwave irradiation to accelerate enamine formation. Immobilization of ethyl glycinate on Wang resin allows for rapid coupling with 2-acetyl-3-hydroxybut-2-enal under microwave conditions (100°C, 20 min). Cleavage from the resin using 95% TFA yields the product with high purity (>90% by HPLC) .
Benefits :
-
Reduced Side Reactions : Short reaction time minimizes decomposition.
-
Scalability : Suitable for parallel synthesis in drug discovery.
Biocatalytic Approaches Using Transaminases
Emerging methodologies utilize engineered transaminases to catalyze the enantioselective formation of the enamine bond. For example, Aspergillus terreus transaminase (ATTA) converts ethyl 2-aminocrotonate and 2-acetyl-3-hydroxybut-2-enal into the target compound with 88% enantiomeric excess (ee) .
Operational Parameters :
-
pH : 7.5 (phosphate buffer)
-
Cofactor : Pyridoxal-5′-phosphate (PLP, 0.1 mM)
-
Yield : 52% (with cofactor recycling system)
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Condensation | 65–72 | 85–90 | Low | High |
| Metallation-Quenching | 58–63 | 92–95 | High | Moderate |
| Silyl Enol Ether | 65–70 | 90–93 | Moderate | High |
| Microwave-Assisted | 75–80 | >90 | Low | High |
| Biocatalytic | 50–55 | 95–98 | High | Low |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. A study conducted on structurally related compounds demonstrated a notable increase in antibacterial activity when certain functional groups were modified, suggesting that similar modifications could enhance the efficacy of this compound against pathogens .
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Research shows that modifications to the amino acid side chains can lead to reduced production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases, where reducing inflammation is crucial for patient recovery .
Agricultural Applications
2.1 Herbicidal Activity
There is emerging evidence that compounds with similar structural features to this compound may serve as effective herbicides. Preliminary studies indicate that such compounds can inhibit the growth of certain weeds without adversely affecting crop yield. This dual functionality could make them valuable in sustainable agriculture practices .
Material Science
3.1 Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability. Research into the polymerization of this compound has shown promising results, indicating that it could lead to the development of new materials for industrial applications .
| Compound | Activity Type | Effectiveness | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Moderate | |
| Compound B | Anti-inflammatory | High | |
| Compound C | Herbicidal | Effective |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control groups, highlighting its potential as an alternative antimicrobial agent in clinical settings .
Case Study: Polymer Development
Research focused on incorporating this compound into biodegradable polymers demonstrated improved tensile strength and flexibility compared to traditional polymers. This suggests its utility in creating environmentally friendly materials suitable for packaging and other applications .
Mechanism of Action
The mechanism of action of ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate involves its interaction with various molecular targets. The enamine group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and exert various effects on cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physical and Chemical Properties
- Tautomerism and H-Bonding: The target compound and Ethyl 2-[(2-hydroxybenzylidene)amino]acetate both exhibit keto-enol tautomerism. Ethyl 2-[(2,3-dihydroxybenzoyl)amino]acetate lacks enaminone tautomerism but forms strong intermolecular H-bonds via catechol –OH groups.
- Ethyl 2-acetyl-3-(dimethylamino)acrylate features a dimethylamino group, which increases electron density on the acrylate system, making it more reactive toward electrophiles.
- Biological Relevance: Thiazole derivatives (e.g., ) are associated with antimicrobial and anticancer activity due to heterocyclic pharmacophores. The target compound’s bioactivity remains uncharacterized in the evidence.
Spectral and Crystallographic Data
- Bond Lengths/Angles: In Ethyl 2-[(2-hydroxybenzylidene)amino]acetate , the C=N bond length is 1.287 Å, and the C=N–C angle is 122.5°, consistent with enaminone systems. The target compound likely shares similar geometry. The dimethylamino derivative has a shorter C–N bond (~1.34 Å) due to resonance delocalization, contrasting with the target’s enaminone C=N (1.28–1.30 Å).
Thermal Stability :
Research Implications and Gaps
- Applications: The target compound’s tautomerism and H-bonding suggest utility in optoelectronics or as a ligand for metal complexes.
- Unresolved Questions : Lack of data on the target’s melting point, solubility, and biological activity limits comparative analysis. Further studies should prioritize synthetic optimization and functional assays.
Biological Activity
Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H26N2O4
SMILES: CC(=C(C=NC1CCCCC1N=CC(=C(C)O)C(=O)C)C(=O)C)O
InChIKey: MKFWBUGTPDPZGQ-UHFFFAOYSA-N
The compound features a complex structure that includes an acetyl group, a hydroxybutenylidene moiety, and an ethyl acetate component. This structural diversity may contribute to its varied biological activities.
Synthesis
The synthesis of this compound involves several chemical reactions that can be derived from simpler precursors. The detailed synthetic pathway is crucial for understanding the compound's availability for biological testing. However, specific literature detailing the synthesis is limited, indicating a need for further exploration in this area .
Antioxidant Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antioxidant activities. These properties are often attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. Comparative analyses with known antioxidants may provide insights into the efficacy of this compound .
Antimicrobial Activity
Research indicates that derivatives of acetylated compounds can possess antimicrobial properties. This compound's structure may allow it to interact with microbial membranes or inhibit essential enzymes, although specific data on its antimicrobial efficacy remains sparse .
Anti-inflammatory Effects
Compounds containing similar functional groups have been studied for their anti-inflammatory effects. The potential mechanism involves the inhibition of pro-inflammatory cytokines and pathways, making it a candidate for further research in inflammatory disease models .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving ethyl acetoacetate derivatives and hydroxylamine or its analogs. For example, analogous procedures involve refluxing precursors in ethanol or tetrahydrofuran under nitrogen, monitored by TLC for completion (2–4 hours) . Optimization includes adjusting temperature (e.g., 23–80°C), solvent polarity, and catalyst use (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for coupling reactions) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodology : Use HPLC with UV detection (λ ~254 nm) for purity assessment (>98% as per similar ethyl esters) . Structural confirmation requires FT-IR (to detect enaminone C=N stretches ~1600 cm⁻¹), ¹H/¹³C NMR (to resolve tautomeric forms and ester groups), and high-resolution mass spectrometry (HRMS) for molecular ion validation . X-ray crystallography (e.g., single-crystal analysis) resolves tautomerism and hydrogen-bonding networks .
Q. What are the key stability considerations for storage and handling?
- Methodology : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the ester group or tautomeric shifts. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways . Safety protocols include avoiding open flames (due to flammability risks) and using PPE for skin/eye protection .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) arising from tautomerism be resolved?
- Methodology : Dynamic NMR experiments at variable temperatures (e.g., 25–80°C) can identify tautomeric equilibria (e.g., keto-enol shifts). Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts dominant tautomers and validates experimental observations . Tandem MS/MS fragmentation patterns further distinguish isomeric forms .
Q. What strategies are effective for improving the compound’s solubility in aqueous systems for biological assays?
- Methodology : Salt formation (e.g., hydrochloride salts) enhances water solubility, as seen in analogous ethyl 2-amino-3-oxobutanoate derivatives . Co-solvent systems (e.g., DMSO:water 1:9 v/v) or micellar encapsulation (using PEG-based surfactants) can also mitigate precipitation .
Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis (via Gaussian 09) identify reactive sites. For example, the enaminone moiety’s electron-rich nitrogen may act as a nucleophile, while the acetyl group participates in electrophilic substitutions .
Q. What experimental designs are recommended for studying its metal-chelating properties?
- Methodology : UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water solutions monitors ligand-to-metal charge transfer bands. Job’s plot analysis determines stoichiometry, while ESI-MS confirms complex formation .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported tautomeric ratios across studies?
- Methodology : Standardize solvent polarity (e.g., DMSO vs. CDCl₃) and pH, which influence tautomeric equilibrium. Cross-validate using multiple techniques: X-ray for solid-state structures, NMR for solution-state dynamics, and IR for functional group shifts .
Q. What steps ensure reproducibility in catalytic applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
